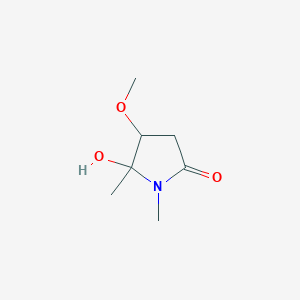
5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one: is a heterocyclic compound that belongs to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-2,5-dimethylpyrrolidin-2-one with hydroxylating agents under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-5,5-dimethylpyrrolidin-2-one
- 5-Methoxy-3,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one
Comparison: Compared to similar compounds, 5-Hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
922528-53-8 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-hydroxy-4-methoxy-1,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-7(10)5(11-3)4-6(9)8(7)2/h5,10H,4H2,1-3H3 |
Clé InChI |
KDMKJBBPHMRBBY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC(=O)N1C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















